molecular formula C25H27N5O4 B12185632 5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione

5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione

Cat. No.: B12185632
M. Wt: 461.5 g/mol
InChI Key: YPOXSIMUPXROGR-UHFFFAOYSA-N
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Description

5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione is a complex organic compound that features an indole moiety, a piperazine ring, and an imidazolidine-2,4-dione core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the imidazolidine-2,4-dione core is often synthesized via cyclization reactions involving urea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced imidazolidine derivatives .

Scientific Research Applications

5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity and leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1H-indol-3-yl)methyl]-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione stands out due to its unique combination of an indole moiety, a piperazine ring, and an imidazolidine-2,4-dione core.

Properties

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

5-(1H-indol-3-ylmethyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C25H27N5O4/c1-34-22-9-5-4-8-21(22)28-10-12-29(13-11-28)23(31)16-30-24(32)20(27-25(30)33)14-17-15-26-19-7-3-2-6-18(17)19/h2-9,15,20,26H,10-14,16H2,1H3,(H,27,33)

InChI Key

YPOXSIMUPXROGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C(NC3=O)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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